Cas no 35388-56-8 (Butanedioic acid,2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxy-, (2R,3S)-)
![Butanedioic acid,2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxy-, (2R,3S)- structure](https://pt.kuujia.com/scimg/cas/35388-56-8x500.png)
35388-56-8 structure
Nome do Produto:Butanedioic acid,2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxy-, (2R,3S)-
Butanedioic acid,2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxy-, (2R,3S)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Butanedioic acid,2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxy-, (2R,3S)-
- UNII-97F6DHV594
- FUKIIC ACID
- CHEBI:166659
- Q27272009
- Butanedioic acid, 2-((3,4-dihydroxyphenyl)methyl)-2,3-dihydroxy-, (2R,3S)-
- racemic Fukiic acid
- 2-[(3,4-Dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid, 9CI
- BUTANEDIOIC ACID, 2-((3,4-DIHYDROXYPHENYL)METHYL)-2,3-DIHYDROXY-, (S-(R*,S*))-
- DTXSID90956805
- 2-[(3,4-Dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid
- 97F6DHV594
- (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxy-butanedioic acid
- (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid
- 3,4-dihydroxybenzyltartaric acid
- 35388-56-8
-
- Inchi: InChI=1S/C11H12O8/c12-6-2-1-5(3-7(6)13)4-11(19,10(17)18)8(14)9(15)16/h1-3,8,12-14,19H,4H2,(H,15,16)(H,17,18)
- Chave InChI: PHFSBARLASYIFM-UHFFFAOYSA-N
- SMILES: OC(C(C(CC1=CC=C(O)C(O)=C1)(O)C(=O)O)O)=O
Propriedades Computadas
- Massa Exacta: 272.05316
- Massa monoisotópica: 272.053
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 6
- Contagem de aceitadores de ligações de hidrogénio: 8
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 5
- Complexidade: 357
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 156A^2
- XLogP3: -0.8
Propriedades Experimentais
- Densidade: 1.775
- Ponto de ebulição: 577.9°Cat760mmHg
- Ponto de Flash: 317.3°C
- Índice de Refracção: 1.705
- PSA: 155.52
Butanedioic acid,2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxy-, (2R,3S)- Literatura Relacionada
-
Kouadio Ibrahime Sinan,María de la Luz Cádiz-Gurrea,Francisco Javier Leyva-Jiménez,álvaro Fernández-Ochoa,Antonio Segura-Carretero,Jasmina Glamocilja,Marina Sokovic,Marija Nenadi?,Abdurrahman Aktumsek,Stefano Dall'Acqua,Gokhan Zengin New J. Chem. 2021 45 21049
-
Anthony J. Burke,Christopher D. Maycock,M. Rita Ventura Org. Biomol. Chem. 2006 4 2361
35388-56-8 (Butanedioic acid,2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxy-, (2R,3S)-) Produtos relacionados
- 1099632-74-2(N-methyl-2-(4-sulfamoylphenyl)acetamide)
- 1189924-28-4(Guanfacine-13C, 15N3)
- 2228393-36-8(methyl 2-hydroxy-3-(1,3-oxazol-5-yl)propanoate)
- 1215458-51-7(2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate)
- 1040653-99-3(ethyl 3-{3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-amido}benzoate)
- 537680-88-9(methyl 4-({(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioylsulfanyl}methyl)benzoate)
- 1551656-30-4(1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-thienyl)-)
- 697739-06-3(1H-Indazole-4-carboxylic acid, 6-fluoro-1-methyl-, methyl ester)
- 832113-69-6(3-(4-Chlorophenyl)-pyrazole-1-butyric acid)
- 864857-72-7(6-acetyl-2-(2-phenoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
Fornecedores recomendados
Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
CN Fornecedor
Reagente
